对溴苯辛基醚

描述

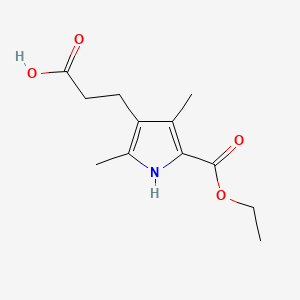

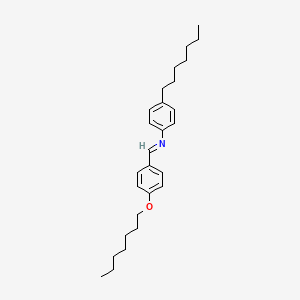

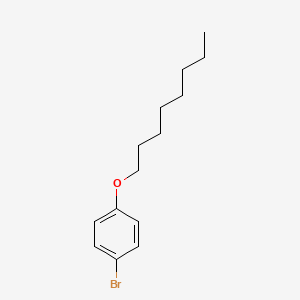

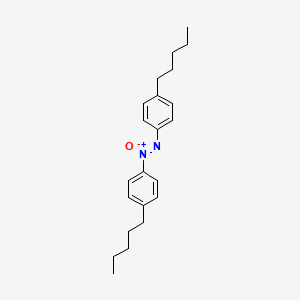

P-Bromophenyl octyl ether is an organic compound with the molecular formula C14H21BrO . It is commonly used as a solvent in various scientific experiments.

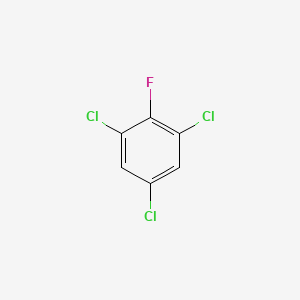

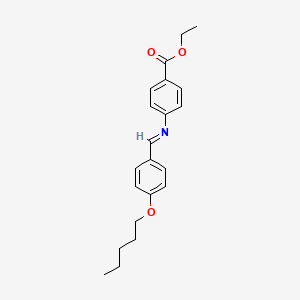

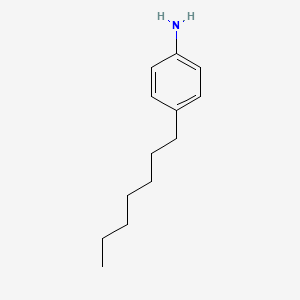

Molecular Structure Analysis

The molecular structure of p-Bromophenyl octyl ether consists of a bromophenyl group attached to an octyl group via an ether linkage . The IUPAC Standard InChIKey for this compound is UVBFFPZGOOKWNR-UHFFFAOYSA-N .科学研究应用

Mass Spectrometry Analysis

p-Bromophenyl octyl ether: is used in mass spectrometry to help identify and quantify the molecular composition of chemical compounds. The mass spectrum of this compound provides valuable data for researchers to analyze its structure and fragmentation patterns .

Synthesis of Biomass-Derived Ethers

This compound plays a role in the synthesis of biomass-derived ethers, which are considered as potential alternatives for fuels and lubricants. The etherification process involving p-Bromophenyl octyl ether contributes to the development of sustainable chemistry practices .

Heterogeneous Catalysis

In the field of heterogeneous catalysis, p-Bromophenyl octyl ether can be utilized as an intermediate or a reactant. Its properties facilitate the catalytic processes that are crucial for the conversion of biomass into valuable chemicals .

Organic Polymer Synthesis

p-Bromophenyl octyl ether: is involved in the creation of porous organic polymers. These polymers have a wide range of applications, including gas storage, separation technologies, and catalysis .

作用机制

Mode of Action

Ethers in general are known to undergo cleavage of the c–o bond when exposed to strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The cleavage of ethers can lead to the formation of alcohols and alkyl halides , which can further participate in various biochemical reactions.

Result of Action

The cleavage of ethers can lead to the formation of alcohols and alkyl halides , which can have various effects depending on their specific structures and the biological context.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of p-Bromophenyl octyl ether. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and the rate at which it undergoes reactions .

属性

IUPAC Name |

1-bromo-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFFPZGOOKWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242392 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Bromophenyl octyl ether | |

CAS RN |

96693-05-9 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)